4-Acetamido-2-methylbenzonitrile

Vue d'ensemble

Description

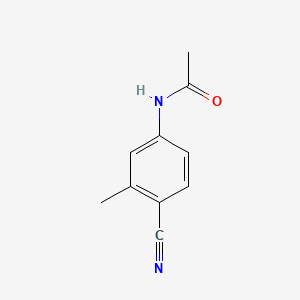

4-Acetamido-2-methylbenzonitrile: is an organic compound with the molecular formula C₁₀H₁₀N₂O and a molecular weight of 174.20 g/mol . . This compound is characterized by the presence of an acetamido group and a nitrile group attached to a benzene ring. It is commonly used in organic synthesis and has various applications in scientific research .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 4-Acetamido-2-methylbenzonitrile can be synthesized through the N-acetylation of 4-amino-2-methylbenzonitrile in the presence of a solid acid catalyst . This reaction is typically carried out under solvent-free conditions, making it an environmentally friendly process . The reaction conditions involve heating the reactants to a temperature range of 161-164°C .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of solid acid catalysts and solvent-free conditions is preferred to minimize waste and reduce environmental impact .

Analyse Des Réactions Chimiques

Types of Reactions: 4-Acetamido-2-methylbenzonitrile undergoes various chemical reactions, including:

Hydrolysis: Acid hydrolysis of this compound can lead to the formation of 2-nitro-4-aminotoluene .

Substitution Reactions: The compound can participate in substitution reactions where the acetamido or nitrile groups are replaced by other functional groups.

Common Reagents and Conditions:

Acid Hydrolysis: Typically involves the use of strong acids such as hydrochloric acid or sulfuric acid under elevated temperatures.

Substitution Reactions: Various reagents can be used depending on the desired substitution, including halogens, alkylating agents, and nucleophiles.

Major Products:

2-Nitro-4-aminotoluene: Formed through acid hydrolysis.

Substituted Derivatives: Depending on the reagents used in substitution reactions.

Applications De Recherche Scientifique

Pharmaceutical Development

Role as an Intermediate:

4-Acetamido-2-methylbenzonitrile is primarily utilized as an intermediate in the synthesis of various pharmaceuticals, especially analgesics and anti-inflammatory drugs. Its functional groups facilitate chemical transformations that are crucial in drug development processes .

Case Study:

In a study focused on acetylcholinesterase inhibitors for treating Alzheimer's disease, derivatives of this compound were synthesized and evaluated for their biological activity. The results indicated significant inhibitory effects on acetylcholinesterase, suggesting potential therapeutic applications for neurodegenerative disorders .

Organic Synthesis

Enhancing Reaction Efficiency:

This compound is employed in organic chemistry to create complex molecules. Its unique structure allows for efficient reactions, making it a valuable reagent in synthetic pathways .

Data Table:

| Reaction Type | Description | Efficiency Improvement |

|---|---|---|

| Nucleophilic Substitution | Used to introduce amine groups into aromatic systems | High |

| Condensation Reactions | Forms new carbon-carbon bonds with aldehydes | Moderate |

Material Science

Contribution to Polymer Formulation:

this compound is utilized in developing polymers and resins. It enhances thermal stability and mechanical properties of materials, making it suitable for various industrial applications .

Application Example:

In the formulation of high-performance coatings, the inclusion of this compound has been shown to improve durability and resistance to environmental factors.

Biochemical Research

Studies on Enzyme Inhibition:

The compound plays a significant role in biochemical research, particularly in studies related to enzyme inhibition and receptor binding. It aids researchers in elucidating biological mechanisms and understanding disease pathways .

Research Findings:

In experiments designed to evaluate the inhibition of nitric oxide synthase (nNOS), derivatives of this compound exhibited promising results, indicating their potential as therapeutic agents for neurodegenerative diseases .

Analytical Chemistry

Standard Reference Material:

In analytical chemistry, this compound serves as a standard reference material in chromatographic techniques. This application is critical for ensuring accuracy in the quantification of similar compounds during analysis .

Importance in Quality Control:

Its use as a reference standard helps maintain the integrity of analytical results across various laboratories.

Mécanisme D'action

The mechanism of action of 4-acetamido-2-methylbenzonitrile involves its interaction with specific molecular targets and pathways:

Comparaison Avec Des Composés Similaires

- 4-Acetamido-2-methylnitrobenzene

- 4-Cyano-3-methylacetanilide

- N-(4-Cyano-3-methylphenyl)acetamide

Comparison: 4-Acetamido-2-methylbenzonitrile is unique due to its specific combination of functional groups (acetamido and nitrile) attached to a benzene ring. This combination imparts distinct chemical properties and reactivity compared to similar compounds . For example, the presence of the nitrile group makes it more reactive in substitution reactions compared to compounds lacking this group .

Activité Biologique

4-Acetamido-2-methylbenzonitrile is a compound that exhibits significant biological activity, particularly in pharmacological and biochemical contexts. This article explores its chemical properties, biological mechanisms, and potential applications in medicine and research.

Chemical Structure and Properties

This compound (C10H10N2O) features an acetamido group and a nitrile group attached to a benzene ring. This unique combination of functional groups influences its reactivity and biological interactions. The compound is characterized by:

- Molecular Formula : C10H10N2O

- Molecular Weight : 174.20 g/mol

- CAS Number : 321162-59-8

The presence of the nitrile group allows for participation in various chemical reactions, including hydrolysis and substitution reactions, which can lead to the formation of different derivatives that may possess distinct biological activities .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The acetamido group can form hydrogen bonds with active site residues of enzymes or receptors, while the nitrile group may participate in dipole-dipole interactions, enhancing binding affinity and specificity. This mechanism is crucial for its potential applications as an enzyme inhibitor or receptor modulator .

Antimicrobial Activity

Recent studies have indicated that this compound exhibits antimicrobial properties. It has been evaluated against various bacterial strains, showing promising results in inhibiting the growth of both Gram-positive and Gram-negative bacteria. For instance, compounds structurally similar to this compound have demonstrated Minimum Inhibitory Concentration (MIC) values below 16 µg/mL against resistant strains like Staphylococcus aureus and Escherichia coli .

Enzyme Inhibition

In vitro assays have shown that this compound can inhibit key enzymes involved in metabolic pathways. For example, it has been investigated for its inhibitory effects on acetylcholinesterase (AChE), an enzyme critical for neurotransmission. The compound's ability to inhibit AChE suggests potential applications in treating neurodegenerative disorders such as Alzheimer's disease .

Case Studies

- Antimicrobial Efficacy : A study conducted on the antimicrobial efficacy of various substituted benzonitriles, including this compound, demonstrated effective inhibition against MRSA strains with an IC50 value comparable to established antibiotics .

- Neuroprotective Effects : Research evaluating the neuroprotective properties of similar compounds indicated that derivatives of this compound could enhance cognitive function in animal models by modulating cholinergic activity through AChE inhibition .

Research Applications

The versatility of this compound makes it a valuable compound in various fields:

- Medicinal Chemistry : As a precursor in the synthesis of new therapeutic agents targeting neurological disorders and infections.

- Biochemical Research : Utilized in studies investigating enzyme kinetics and metabolic pathways.

- Industrial Applications : Employed in the development of specialty chemicals and materials due to its unique chemical properties .

Summary Table of Biological Activities

Propriétés

IUPAC Name |

N-(4-cyano-3-methylphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O/c1-7-5-10(12-8(2)13)4-3-9(7)6-11/h3-5H,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRCREJLHAPEANJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)NC(=O)C)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50372027 | |

| Record name | 4-Acetamido-2-methylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50372027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

321162-59-8 | |

| Record name | 4-Acetamido-2-methylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50372027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.